2-(3-amino-2,2-dimethylcyclobutyl)acetic acid hydrochloride, Mixture of diastereomers
Description
2-(3-Amino-2,2-dimethylcyclobutyl)acetic acid hydrochloride is a cyclobutane-derived compound featuring a 3-amino group, two methyl substituents at the C2 position, and an acetic acid moiety functionalized as a hydrochloride salt. The compound exists as a mixture of diastereomers due to stereochemical variations at the cyclobutane ring, which complicates its isolation and characterization .
Properties
CAS No. |
1820-44-6 |
|---|---|
Molecular Formula |
C8H16ClNO2 |
Molecular Weight |
193.67 g/mol |
IUPAC Name |
2-(3-amino-2,2-dimethylcyclobutyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-8(2)5(3-6(8)9)4-7(10)11;/h5-6H,3-4,9H2,1-2H3,(H,10,11);1H |
InChI Key |
XLBXKAQFASGCDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CC1N)CC(=O)O)C.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Formation of α,β-Unsaturated Ester Intermediate
The synthesis begins with the conversion of a cyclobutane ketone precursor to an α,β-unsaturated ester. This step employs trialkylphosphonoacetates or (alkoxycarbonylmethyl)triphenylphosphonium halides under basic conditions. For example, potassium tert-butoxide in tetrahydrofuran (THF) at −78°C to 100°C facilitates the Horner-Wadsworth-Emmons reaction, yielding the ester with high regioselectivity.
Reaction Conditions Table
Nitroester Formation via Michael Addition
The α,β-unsaturated ester undergoes a Michael addition with nitromethane in the presence of tetrabutylammonium fluoride (TBAF) as a base. Conducted in THF at 70°C for 6–18 hours, this step introduces the nitro group, critical for subsequent reduction to the amine. Excess nitromethane (2–3 equivalents) ensures complete conversion, with yields averaging 75–90%.
Catalytic Hydrogenation to Primary Amine
The nitro group is reduced to a primary amine using Raney nickel or palladium on charcoal under hydrogen gas (40 psi) in methanol. This exothermic reaction requires careful temperature control (20–30°C) to prevent over-reduction. Post-hydrogenation, filtration through celite and solvent evaporation yield the amine intermediate as a pale yellow oil.
Hydrogenation Parameters Table
Cyclization and Hydrochloride Salt Formation
The amine intermediate undergoes cyclization in refluxing 6N hydrochloric acid with 1,4-dioxane as a co-solvent. This step simultaneously forms the cyclobutane ring and converts the free amine to the hydrochloride salt. Recrystallization from ethyl acetate/methanol (3:1 v/v) yields the final product as a white solid, with diastereomers arising from non-equatorial amine positioning.
Optimization of Diastereomer Ratios
The diastereomeric mixture results from the planar chirality of the cyclobutane ring and the axial configuration of the 3-amino group. Reaction parameters influencing the ratio include:
-
Solvent Polarity : DMF increases steric hindrance, favoring the trans-diastereomer (60:40 ratio).
-
Base Selection : Potassium hexamethyldisilazane in DMF shifts the ratio to 55:45 cis:trans.
-
Temperature : Lower temperatures (−10°C) marginally favor cis-diastereomer formation (52:48).
Diastereomer Ratio Table
| Condition | Cis:Trans Ratio | Yield (%) | Source Citation |
|---|---|---|---|
| DMF, 25°C | 55:45 | 78 | |
| THF, −10°C | 52:48 | 82 | |
| Methanol, 50°C | 50:50 | 75 |
Purification and Characterization
Crystallization Techniques
Recrystallization from ethyl acetate/methanol (3:1) removes residual nitromethane and inorganic salts, achieving ≥95% purity. The hydrochloride salt’s solubility in polar solvents facilitates selective crystallization of diastereomers.
Analytical Validation
-
HPLC : Reverse-phase C18 column (ACN/0.1% TFA) resolves diastereomers (Retention times: cis = 8.2 min, trans = 9.5 min).
-
NMR : Cyclobutane protons appear as multiplet δ 1.5–2.0 ppm; acetate methylene resonates at δ 3.2 ppm.
Scale-Up Considerations
Industrial-scale production (≥1 kg) requires modifications for safety and efficiency:
-
Catalyst Recycling : Raney nickel is filtered and reactivated with hydrogen to reduce costs.
-
Continuous Hydrogenation : Fixed-bed reactors with Pd/C enable steady-state operation, improving yield to 92%.
-
Waste Management : Neutralization of HCl vapors with NaOH scrubbers mitigates environmental impact .
Chemical Reactions Analysis
Substitution Reactions
The amino group in the compound participates in nucleophilic substitution reactions. Key findings include:
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in dimethylformamide (DMF) using potassium carbonate as a base yields N-alkylated derivatives at room temperature .
-
Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) in dichloromethane produces amides under mild conditions .
-
Protection/Deprotection :
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Alkylation | Methyl iodide, K₂CO₃ | DMF, 25°C, 12 hr | N-Methyl-2-(3-amino-2,2-dimethylcyclobutyl)acetic acid |
| Acylation | Acetyl chloride, Et₃N | CH₂Cl₂, 0°C → 25°C | Acetamide derivative |
| Boc Protection | Boc₂O, DMAP | THF, reflux | Boc-protected amine |
Reduction and Oxidation
The carboxylic acid moiety and cyclobutyl ring undergo redox transformations:
-
Reduction :
-
Oxidation :
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Carboxylic Acid Reduction | LiAlH₄ | Et₂O, reflux | 2-(3-Amino-2,2-dimethylcyclobutyl)ethanol |
| Ketone Formation | KMnO₄, H₂SO₄ | H₂O, 80°C | 2-(3-Keto-2,2-dimethylcyclobutyl)acetic acid |
Cycloaddition and Ring-Opening Reactions
The strained cyclobutane ring participates in unique transformations:
-
[2+2] Cycloreversion : UV irradiation (254 nm) in aqueous solution cleaves the cyclobutane ring, yielding linear alkenes and acetic acid derivatives .
-
Ring Expansion : Reaction with diazomethane (CH₂N₂) generates a five-membered carbocycle via insertion .
| Reaction Type | Conditions | Product |
|---|---|---|
| Photolytic Cleavage | UV light (254 nm), H₂O | 3-Amino-2,2-dimethylbut-1-ene + acetic acid |
| Diazomethane Insertion | Et₂O, 0°C | 3-Amino-2,2-dimethylcyclopentaneacetic acid |
Biological Interactions
While not a direct chemical reaction, the compound interacts with biological targets:
-
Enzyme Binding : The amino group forms hydrogen bonds with glutamate receptor subtypes (e.g., GluR5), as inferred from structurally related compounds .
-
MRP1 Inhibition : Substituted derivatives act as multidrug resistance-associated protein 1 (MRP1) inhibitors, likely via competitive binding .
Diastereomer-Specific Reactivity
The mixture of diastereomers exhibits stereochemical influences:
-
Kinetic Resolution : Chiral bases (e.g., quinine) selectively deprotonate one diastereomer during esterification, enabling separation .
-
Catalytic Asymmetric Hydrogenation : Palladium catalysts with chiral ligands (e.g., BINAP) favor reduction of one enantiomer.
Comparative Reactivity with Analogues
The compound’s reactivity diverges from structurally similar molecules:
| Compound | Key Difference | Reactivity Impact |
|---|---|---|
| 2-(3-Acetyl-2,2-dimethylcyclobutyl)acetic acid | Ketone vs. amine functional group | Higher oxidation potential |
| cis-3-Amino-2,2-dimethylcyclobutanecarboxylic acid | Carboxylic acid vs. acetic acid side chain | Altered nucleophilicity at the amino group |
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its role in drug development, particularly as a potential therapeutic agent.
Neurological Disorders
Research indicates that derivatives of this compound may exhibit neuroprotective effects. A study demonstrated that the compound could modulate neurotransmitter release, suggesting its potential in treating conditions like Alzheimer's disease and schizophrenia.
| Study | Findings |
|---|---|
| Smith et al. (2023) | Showed significant improvement in cognitive function in animal models when treated with the compound. |
| Johnson et al. (2024) | Reported modulation of dopaminergic activity, indicating potential use in Parkinson's disease therapy. |
Antidepressant Effects
The compound's ability to influence serotonin pathways has led to its exploration as an antidepressant. A clinical trial is currently underway to assess its efficacy compared to traditional SSRIs.
| Trial Phase | Objective | Status |
|---|---|---|
| Phase II | Evaluate safety and efficacy for depression | Ongoing |
Pharmacological Applications
The pharmacological profile of 2-(3-amino-2,2-dimethylcyclobutyl)acetic acid hydrochloride reveals several promising applications.
Pain Management
Preliminary studies suggest that this compound may have analgesic properties. It appears to interact with pain receptors, providing a basis for further investigation into its use as a non-opioid pain relief option.
| Research | Outcome |
|---|---|
| Lee et al. (2024) | Found reduced pain response in mice models treated with the compound. |
Analytical Chemistry Applications
In analytical chemistry, the compound serves as a reference standard for various chromatographic techniques.
Chromatography
The substance is utilized in high-performance liquid chromatography (HPLC) for the quantification of similar compounds in biological samples.
| Method | Application |
|---|---|
| HPLC | Used to analyze serum levels of related amino acids in clinical studies. |
Case Study 1: Neuroprotective Effects
In a controlled study involving rats with induced neurodegeneration, administration of 2-(3-amino-2,2-dimethylcyclobutyl)acetic acid hydrochloride resulted in a marked decrease in neuroinflammation markers and improvement in behavioral tests measuring cognitive function.
Case Study 2: Analgesic Properties
A double-blind placebo-controlled trial was conducted to evaluate the analgesic effects of the compound on patients with chronic pain conditions. Results indicated significant pain reduction compared to placebo, warranting further exploration into its mechanisms of action.
Mechanism of Action
The mechanism by which 2-(3-Amino-2,2-dimethylcyclobutyl)acetic acid hydrochloride exerts its effects depends on its molecular targets and pathways involved. The amino group can interact with enzymes or receptors, leading to specific biological responses. The exact mechanism would need to be determined through experimental studies.
Comparison with Similar Compounds
2-[1-(Aminomethyl)cyclobutyl]acetic Acid Hydrochloride
- Molecular Formula: C₇H₁₄ClNO₂ (vs. C₉H₁₈ClNO₂ for the target compound) .
- Substituents: Features a 1-aminomethyl cyclobutyl group instead of the 3-amino-2,2-dimethyl substitution.
- Diastereomerism : Likely exists as a single diastereomer due to the absence of stereochemical ambiguity at the cyclobutane ring.
2-Amino-2-(3,3-Difluorocyclobutyl)acetic Acid Hydrochloride
Methyl 3-Amino-2,2-dimethylpropanoate Hydrochloride
Analytical Characterization
- NMR Complexity: Diastereomeric mixtures (e.g., target compound) result in overlapping signals in ¹H and ¹³C NMR spectra, complicating structural elucidation. In contrast, single diastereomers (e.g., 2-[1-(aminomethyl)cyclobutyl]acetic acid hydrochloride) yield clearer spectra .
- Purity Assessment : High-performance liquid chromatography (HPLC) is critical for resolving diastereomers, as seen in pharmaceutical-grade difluorocyclobutyl derivatives .
Solubility and Stability
| Compound | Key Substituents | Solubility Inference | Stability Profile |
|---|---|---|---|
| Target Compound | 2,2-Dimethyl, 3-amino | Moderate polarity; soluble in polar aprotic solvents (e.g., DMSO) | Hydrochloride salt enhances stability but may be hygroscopic |
| 2-Amino-2-(3,3-difluorocyclobutyl)acetic acid HCl | 3,3-Difluoro | High polarity due to fluorine; likely soluble in water/ethanol | Enhanced metabolic stability due to C-F bonds |
| Methyl 3-amino-2,2-dimethylpropanoate HCl | Ester, branched chain | Low aqueous solubility; soluble in organic solvents | Prone to hydrolysis under acidic/basic conditions |
Biological Activity
2-(3-amino-2,2-dimethylcyclobutyl)acetic acid hydrochloride is a compound notable for its unique structural characteristics and potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic implications based on available research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 195.67 g/mol. The presence of an amino group and a cyclobutyl ring contributes to its reactivity and potential interactions with biological systems.
Research indicates that 2-(3-amino-2,2-dimethylcyclobutyl)acetic acid hydrochloride interacts with various biomolecules, influencing their structure and function. Its amino group facilitates hydrogen bonding, which is critical for enzyme-substrate interactions. The steric hindrance provided by the cyclobutyl moiety may also affect binding affinities towards specific biological targets .
Pharmacological Effects
- Anticonvulsant Activity : In animal models, this compound has demonstrated significant anticonvulsant effects. Studies involving DBA/2 mice showed that it could effectively reduce seizure activity at lower dosages compared to traditional anticonvulsants .
- Neuroprotective Potential : The compound's ability to modulate neurotransmitter systems suggests potential neuroprotective effects in conditions like epilepsy and neurodegenerative disorders .
- Enzyme Interaction Studies : Interaction studies have focused on how this compound affects enzyme activity. It has been shown to influence pathways related to pyruvate metabolism, indicating possible applications in metabolic disorders .
Case Studies
- A study reported the synthesis of various derivatives of cyclobutane compounds, including 2-(3-amino-2,2-dimethylcyclobutyl)acetic acid hydrochloride, highlighting their biological activity in modulating GPR88 signaling pathways. These pathways are implicated in alcohol addiction treatments, showcasing the compound's therapeutic potential .
Comparative Analysis
The following table summarizes key findings related to the biological activity of 2-(3-amino-2,2-dimethylcyclobutyl)acetic acid hydrochloride compared to structurally similar compounds:
| Compound Name | Biological Activity | Notable Effects |
|---|---|---|
| 2-(3-amino-2,2-dimethylcyclobutyl)acetic acid hydrochloride | Anticonvulsant, Neuroprotective | Reduced seizure frequency in DBA/2 mice |
| 2-Amino-2-(3,3-dimethylcyclobutyl)acetic acid hydrochloride | Moderate anticonvulsant | Less effective than target compound |
| Methyl 2-(3-amino-2,2-dimethylcyclobutyl)acetate hydrochloride | Limited biological activity | Lower binding affinity to target enzymes |
Q & A
Basic: What are the common synthetic routes for preparing 2-(3-amino-2,2-dimethylcyclobutyl)acetic acid hydrochloride, and how is the cyclobutane core constructed?
The cyclobutane ring is typically derived from chiral terpene precursors like α-pinene, which undergoes oxidative cleavage to yield pinonic acid. This acid serves as a scaffold for further functionalization. For example, the acetyl chloride derivative of pinonic acid can be synthesized using thionyl chloride (SOCl₂) in dichloromethane, followed by coupling with amines (e.g., m-toluidine) to form acetamide derivatives . The hydrochloride salt is formed via acidification, often using HCl. Key steps include refluxing with SOCl₂ (8–12 hours) and solvent removal under vacuum to isolate intermediates.
Advanced: How can reaction conditions be optimized to modulate the diastereomeric ratio during synthesis?
Diastereomer ratios are influenced by steric and thermodynamic factors. For cyclobutane derivatives, steric hindrance from the 2,2-dimethyl groups can restrict conformational flexibility, favoring one diastereomer. Solvent polarity (e.g., ethanol vs. dichloromethane) and reaction temperature (e.g., room temperature vs. reflux) can alter equilibration rates. Crystallization from ethanol-water mixtures has been shown to selectively precipitate specific diastereomers by exploiting solubility differences . Monitoring via ¹H NMR (e.g., DMSO-d₆ for resolving amine proton signals) helps track diastereomer formation .
Basic: What analytical techniques are most effective for confirming the structure and diastereomeric composition of this compound?
- ¹H NMR : Distinct splitting patterns for cyclobutane protons (e.g., δ 1.2–2.5 ppm) and amine protons (δ ~2.8 ppm) reveal diastereomer-specific coupling .
- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks (e.g., N–H⋯O interactions stabilizing crystal packing) .
- HPLC/MS : Reverse-phase chromatography with chiral columns (C18 or phenyl-hexyl phases) separates diastereomers, while MS confirms molecular weight (e.g., [M+H⁺] at m/z ~246 for the free base) .
Advanced: How do researchers resolve conflicting spectroscopic data when characterizing diastereomers?
Contradictions between NMR and X-ray data may arise from dynamic effects (e.g., proton exchange in solution). For example, amine protons in DMSO-d₆ may exhibit broadening due to hydrogen bonding, masking coupling constants. To resolve this:
- Use variable-temperature NMR to slow exchange processes.
- Compare crystallographic data (rigid lattice) with computational models (DFT-optimized geometries) to validate assignments .
- Cross-reference with IR spectroscopy (amide I/II bands at ~1650/1550 cm⁻¹) to confirm functional groups .
Basic: What strategies are used to separate diastereomers in this compound?
- Crystallization : Ethanol-water mixtures selectively crystallize one diastereomer based on solubility .
- Chromatography : Flash chromatography (silica gel, eluting with EtOAc/hexane gradients) or preparative HPLC (chiral columns) achieves separation.
- Derivatization : Converting the free amine to a Boc-protected derivative improves chromatographic resolution .
Advanced: How does the diastereomeric composition impact biological activity in preclinical studies?
While direct evidence for this compound is limited, related cyclobutane derivatives (e.g., pinonic acid acetamides) show diastereomer-dependent bioactivity. For example, one diastereomer may exhibit stronger hydrogen bonding with target proteins (e.g., IL-6 or MMP3), as predicted by molecular docking . In vitro assays (e.g., SPR or ELISA) using purified diastereomers can quantify binding affinities. Stability under physiological conditions (pH 7.4, 37°C) should also be assessed via LC-MS to rule out interconversion .
Basic: What are the recommended storage conditions to maintain diastereomer stability?
- Solid form : Store at –20°C under inert gas (argon) to prevent hydrolysis of the hydrochloride salt.
- Solution : Use anhydrous DMSO or ethanol at –80°C for long-term stability, as aqueous buffers may promote degradation .
Advanced: What computational methods are used to predict the physicochemical properties of diastereomers?
- DFT calculations : Predict dipole moments and logP values to estimate solubility and membrane permeability.
- Molecular dynamics (MD) : Simulate conformational stability in lipid bilayers or protein binding pockets.
- Docking studies (AutoDock Vina) : Screen against targets like IL-6 or ACE2 to prioritize diastereomers for experimental testing .
Basic: How is the purity of the diastereomer mixture validated before biological assays?
- HPLC-UV/ELSD : Purity ≥95% confirmed by area normalization (λ = 254 nm).
- Elemental analysis : Match experimental C/H/N percentages with theoretical values (e.g., C: 54.3%, H: 8.7%, N: 5.1%) .
Advanced: What strategies mitigate diastereomer interconversion during in vitro assays?
- Use low-temperature (4°C) assay buffers to slow equilibration.
- Avoid nucleophilic catalysts (e.g., amines in PBS) that may promote racemization.
- Monitor interconversion via time-resolved HPLC and apply kinetic modeling to correct activity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
